ETHYL 2-({[(2-FURYLMETHYL)AMINO]CARBONYL}AMINO)ACETATE
Overview
Description
ETHYL 2-({[(2-FURYLMETHYL)AMINO]CARBONYL}AMINO)ACETATE is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of flavors and perfumes. This particular compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({[(2-FURYLMETHYL)AMINO]CARBONYL}AMINO)ACETATE typically involves the reaction of ethyl glycinate hydrochloride with 2-furylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. The use of high-purity reagents and solvents is crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({[(2-FURYLMETHYL)AMINO]CARBONYL}AMINO)ACETATE can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation: The furan ring can be oxidized to form a variety of oxidation products.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be used as reagents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the furan ring.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Ethanol and 2-({[(2-FURYLMETHYL)AMINO]CARBONYL}AMINO)ACETIC acid.
Oxidation: Various oxidation products depending on the specific conditions and reagents used.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
ETHYL 2-({[(2-FURYLMETHYL)AMINO]CARBONYL}AMINO)ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 2-({[(2-FURYLMETHYL)AMINO]CARBONYL}AMINO)ACETATE involves its interaction with specific molecular targets. The furan ring and amino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 2-({[(2-FURYLMETHYL)AMINO]CARBONYL}AMINO)ACETATE can be compared with other similar compounds such as:
ETHYL 2-[(2-FURYL)AMINO]ACETATE: Lacks the carbonyl group, resulting in different chemical properties and reactivity.
ETHYL 2-[(2-THIENYL)AMINO]ACETATE: Contains a thiophene ring instead of a furan ring, leading to different electronic properties and interactions.
ETHYL 2-[(2-PYRIDYL)AMINO]ACETATE: Contains a pyridine ring, which can participate in different types of interactions compared to the furan ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(furan-2-ylmethylcarbamoylamino)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-2-15-9(13)7-12-10(14)11-6-8-4-3-5-16-8/h3-5H,2,6-7H2,1H3,(H2,11,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZLYILOXDHOGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)NCC1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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